Cas no 1698664-89-9 (3-{2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}piperidine)

3-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}piperidine is a heterocyclic compound featuring a fused imidazopyrimidine core linked to a piperidine moiety. This structure confers potential utility as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders or enzyme modulation. The imidazopyrimidine scaffold is known for its versatility in medicinal chemistry, while the piperidine group enhances binding affinity to biological targets. The compound’s rigid framework and nitrogen-rich architecture may improve selectivity and metabolic stability in drug candidates. Its synthetic accessibility and functional group compatibility further support its use in structure-activity relationship (SAR) studies.
3-{2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}piperidine structure
1698664-89-9 structure
Product Name:3-{2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}piperidine
CAS No:1698664-89-9
MF:C12H20N4
MW:220.314002037048
CID:6323288
PubChem ID:136710395
Update Time:2025-05-20

3-{2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}piperidine Chemical and Physical Properties

Names and Identifiers

    • 3-{2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}piperidine
    • 3-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}piperidine
    • 1698664-89-9
    • EN300-1118208
    • Inchi: 1S/C12H20N4/c1-9-8-16-11(4-6-14-12(16)15-9)10-3-2-5-13-7-10/h8,10-11,13H,2-7H2,1H3,(H,14,15)
    • InChI Key: IQBYMUBGHCBRCK-UHFFFAOYSA-N
    • SMILES: N12C=C(C)N=C1NCCC2C1CNCCC1

Computed Properties

  • Exact Mass: 220.16879665g/mol
  • Monoisotopic Mass: 220.16879665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 41.9Ų

3-{2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}piperidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1118208-0.05g
3-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}piperidine
1698664-89-9 95%
0.05g
$1068.0 2023-10-27
Enamine
EN300-1118208-0.1g
3-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}piperidine
1698664-89-9 95%
0.1g
$1119.0 2023-10-27
Enamine
EN300-1118208-0.25g
3-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}piperidine
1698664-89-9 95%
0.25g
$1170.0 2023-10-27
Enamine
EN300-1118208-0.5g
3-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}piperidine
1698664-89-9 95%
0.5g
$1221.0 2023-10-27
Enamine
EN300-1118208-1.0g
3-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}piperidine
1698664-89-9
1g
$1686.0 2023-06-09
Enamine
EN300-1118208-2.5g
3-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}piperidine
1698664-89-9 95%
2.5g
$2492.0 2023-10-27
Enamine
EN300-1118208-5.0g
3-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}piperidine
1698664-89-9
5g
$4890.0 2023-06-09
Enamine
EN300-1118208-10.0g
3-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}piperidine
1698664-89-9
10g
$7250.0 2023-06-09
Enamine
EN300-1118208-1g
3-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}piperidine
1698664-89-9 95%
1g
$1272.0 2023-10-27
Enamine
EN300-1118208-5g
3-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}piperidine
1698664-89-9 95%
5g
$3687.0 2023-10-27

3-{2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}piperidine Related Literature

Additional information on 3-{2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}piperidine

3-{2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}Piperidine: A Comprehensive Overview

3-{2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}Piperidine (CAS No. 1698664-89-9) is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazopyrimidines, which are known for their potential applications in drug discovery and materials science. The molecule's structure is characterized by a piperidine ring fused with an imidazo[1,2-a]pyrimidine moiety, which introduces a high degree of structural complexity and functional diversity.

The imidazo[1,2-a]pyrimidine core of this compound is a bicyclic heterocycle that has been extensively studied for its role in various biological activities. Recent studies have highlighted its potential as a scaffold for designing novel bioactive molecules. The presence of the methyl group at the 2-position of the imidazo[1,2-a]pyrimidine ring further enhances the compound's chemical versatility, making it a promising candidate for exploring new therapeutic agents.

One of the most intriguing aspects of 3-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}Piperidine is its ability to engage in multiple non-covalent interactions due to its rigid and planar structure. This property has been leveraged in recent research to investigate its potential as a building block for supramolecular assemblies and advanced materials. For instance, studies have demonstrated that this compound can form stable hydrogen bonds and π-π interactions with complementary molecules, making it a valuable component in the design of functional materials.

From a synthetic perspective, the preparation of 3-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}Piperidine involves a multi-step process that typically begins with the synthesis of the imidazo[1,2-a]pyrimidine core. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For example, researchers have employed palladium-catalyzed cross-coupling reactions to construct the imidazopyrimidine ring system with high precision and yield.

The pharmacological properties of 3-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}Piperidine have also been explored in several preclinical studies. Experimental data suggest that this compound exhibits potent inhibitory activity against certain enzymes associated with neurodegenerative diseases. Furthermore, its ability to penetrate cellular membranes makes it a promising candidate for drug delivery systems targeting intracellular pathogens.

In terms of applications beyond pharmacology, 3-{2-methyl-5H,6H,7H

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd